Specific Scientific Field: Physical Chemistry, Theoretical and Computational Chemistry
Summary of the Application: S-Isopropyl chlorothioformate is used in solvolysis studies to understand the effects of solvent on reaction rates .
Methods of Application or Experimental Procedures: The extended Grunwald-Winstein equation is applied to the solvolysis of isopropyl chlorothioformate. This equation correlates the specific rates of solvolysis in a given solvent and in the standard solvent (80% ethanol), and includes terms governed by the sensitivity to changes in the solvent ionizing power and solvent nucleophilicity .
Results or Outcomes: The correlation of the solvent effects results in a sensitivity value of 0.38 towards changes in solvent nucleophilicity (l) and a sensitivity value of 0.72 towards changes in solvent ionizing power (m). This indicates a favorable predisposition towards a modest rear-side nucleophilic solvation of a developing carbocation .
Specific Scientific Field: Organic Synthesis
Summary of the Application: S-Isopropyl chlorothioformate is used as a ligand in organic synthesis. It can be used to synthesize levulinate and a-type carrageenan, which are polymers with commercial applications .
Results or Outcomes: The outcomes of this application are the synthesis of levulinate and a-type carrageenan, which have various commercial applications .
S-Isopropyl chlorothioformate, also known as isopropyl chloroformate, is a colorless and volatile liquid with a pungent odor. It is classified as a corrosive chemical, exhibiting hazardous properties upon exposure. The compound has a boiling point of approximately 105 °C and a density of 0.892 g/mL at 25 °C. It is highly flammable and reacts with moisture, producing hydrogen chloride and isopropyl alcohol, which can lead to dangerous situations if not handled correctly .
The biological activity of S-Isopropyl chlorothioformate is primarily characterized by its toxicity. Acute exposure can lead to severe respiratory issues, skin burns, and eye damage. Inhalation can cause pulmonary edema, which may manifest hours after exposure. Long-term exposure could result in chronic health effects such as lung tissue damage or sensitization leading to allergic reactions .
Studies indicate that S-Isopropyl chlorothioformate interacts vigorously with various substances:
S-Isopropyl chlorothioformate shares similarities with several other compounds in its class:
| Compound Name | CAS Number | Key Characteristics |
|---|---|---|
| Ethyl chloroformate | 109-61-5 | Similar reactivity; used as an alkylating agent |
| Methyl chloroformate | 115-10-6 | More volatile; used in similar synthetic pathways |
| Benzyl chloroformate | 118-56-9 | Aromatic compound; used in organic synthesis |
S-Isopropyl chlorothioformate is distinguished by its specific reactivity profile and applications in polymerization processes compared to its counterparts. Its unique toxicity and corrosiveness also set it apart from related compounds, necessitating stringent handling protocols .
S-Isopropyl chlorothioformate exhibits distinct physical characteristics that influence its reactivity. Key properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 44–44°C (20 mmHg) | |
| Density | 1.116 g/mL (25°C) | |
| Refractive Index (n₂₀/D) | 1.4738 | |
| Flash Point | 25.0±11.8°C | |
| Molecular Weight | 138.62 g/mol | |
| LogP | 2.48680 |
The compound is a colorless, volatile liquid with a pungent odor. Its density and boiling point under reduced pressure highlight its stability under controlled conditions.
S-Isopropyl chlorothioformate is synthesized via the reaction of phosgene with 2-propanethiol (isopropyl mercaptan). This method was first reported by Bretschneider and Haas in 1950:
Reaction Scheme
Phosgene (COCl₂) + 2-Propanethiol (C₃H₇SH) → S-Isopropyl Chlorothioformate + HCl The reaction proceeds under controlled conditions to minimize side reactions. Phosgene’s dual role as a chlorinating and carbonylating agent ensures the formation of the chlorothioformate ester.
The solvolysis of S-Isopropyl chlorothioformate has been extensively studied to elucidate its reaction pathways. Key findings include:
The extended Grunwald-Winstein equation (Equation 1) was applied to correlate solvent effects on solvolysis rates:
$$
\log k = l \cdot N + m \cdot Y + c
$$
Where:
For S-isopropyl chlorothioformate, the values were $$ l = 0.38 $$ and $$ m = 0.72 $$. These parameters indicate a dominant SN1 mechanism with modest rear-side nucleophilic solvation. In contrast, its oxygen analog (isopropyl chloroformate) exhibits dual mechanisms (SN1 and SN2) depending on solvent properties.
| Solvent | Dominant Mechanism | Key Observation |
|---|---|---|
| 100% Ethanol | SN2 (Bimolecular) | High nucleophilicity drives addition-elimination |
| Highly Ionizing Solvents (e.g., TFE) | SN1 (Unimolecular) | Carbocation stabilization via resonance |
Negative entropies of activation ($$ \Delta S^\neq $$) further support the SN1 pathway, as the transition state is more ordered.
S-Isopropyl chlorothioformate’s reactivity differs significantly from oxygen-based chloroformates:
| Property | S-Isopropyl Chlorothioformate | Isopropyl Chloroformate |
|---|---|---|
| Rate of Hydrolysis | Faster (S > O) | Slower |
| Dominant Mechanism | SN1 | Dual (SN1/SN2) |
| Entropy of Activation | Negative ($$ \Delta S^\neq $$) | Positive (SN1) or negative (SN2) |
The enhanced reactivity of sulfur derivatives is attributed to weaker resonance stabilization of the acylium ion intermediate, favoring carbocation formation.
S-Isopropyl chlorothioformate serves as a ligand in synthesizing polymers such as:
The compound is a model substrate for investigating solvent effects on reaction mechanisms. Its sensitivity to $$ Y $$ (ionizing power) makes it valuable for testing solvent polarity and nucleophilicity scales.
Recent work highlights the role of mesomeric effects in stabilizing acylium ions during solvolysis. For example, sulfur’s weaker inductive pull compared to oxygen allows greater carbocation resonance stabilization, favoring SN1 pathways.
Derivatization techniques using S-isopropyl chlorothioformate enable isotopic labeling in compounds like glyphosate and AMPA for environmental studies.
Flammable;Corrosive;Irritant